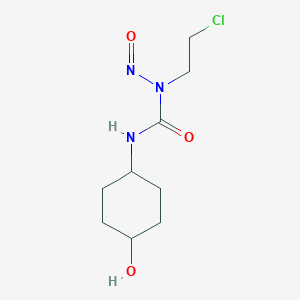

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Description

Systematic Nomenclature and Isomeric Variations

The compound this compound exhibits significant stereochemical complexity due to the presence of a hydroxycyclohexyl moiety that introduces distinct isomeric forms. The systematic nomenclature follows IUPAC conventions, with the complete name being this compound. This compound is characterized by its molecular formula C9H16ClN3O3 and molecular weight of 249.69 g/mol.

The most significant structural feature contributing to isomerism is the hydroxyl group position on the cyclohexyl ring, resulting in two distinct stereoisomers. The cis-isomer is assigned CAS number 52049-26-0, while the trans-isomer carries CAS number 56239-24-8. These isomers differ fundamentally in the spatial orientation of the hydroxyl group relative to the urea moiety attachment point on the cyclohexane ring. The cis-isomer, commonly referred to as "Lomustine cis-4-Hydroxy Impurity," has the hydroxyl group on the same side of the cyclohexyl ring as the urea linkage. Conversely, the trans-isomer, designated as "trans-4-Hydroxy CCNU" or "trans-4-Hydroxylomustine," positions the hydroxyl group on the opposite side of the ring.

The compound's synonymous nomenclature includes several clinically relevant designations such as 4-hydroxy-CCNU, 4-hydroxylomustine, and NSC-239717. Additional systematic names include "Urea, N-(2-chloroethyl)-N'-(4-hydroxycyclohexyl)-N-nitroso-" with appropriate cis- or trans- prefixes. The InChI representation provides a standardized structural identifier: InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15).

| Property | Cis-Isomer | Trans-Isomer |

|---|---|---|

| CAS Number | 52049-26-0 | 56239-24-8 |

| Common Name | Lomustine cis-4-Hydroxy Impurity | trans-4-Hydroxy CCNU |

| NSC Number | NSC-239724 | NSC-239717 |

| Stereochemistry | (1s,4s)-configuration | (1s,4r)-configuration |

Molecular Geometry and Conformational Studies

The molecular geometry of this compound is characterized by distinct conformational preferences that significantly influence its biological activity. The compound features a flexible nitrosourea functional group connected to both a chloroethyl chain and a hydroxycyclohexyl ring system. The cyclohexyl ring adopts a chair conformation in its most stable state, with the hydroxyl substituent occupying either axial or equatorial positions depending on the isomeric form.

Computational studies have revealed that the nitrosourea moiety exhibits restricted rotation around the N-N bond due to partial double-bond character, resulting in distinct conformational isomers. The chloroethyl side chain demonstrates considerable flexibility, allowing for various extended and folded conformations that may be crucial for the compound's alkylating mechanism. The hydroxyl group on the cyclohexyl ring introduces additional hydrogen bonding capabilities that can stabilize specific conformations through intramolecular interactions.

The SMILES notation C1CC(CCC1NC(=O)N(CCCl)N=O)O provides a simplified representation of the molecular connectivity. Quantum mechanical calculations suggest that the trans-isomer generally adopts a more extended conformation compared to the cis-isomer, potentially affecting membrane permeability and receptor binding. The partition coefficient (Log P) for the trans-isomer is reported as 1.00, indicating moderate lipophilicity. This value suggests favorable membrane penetration characteristics while maintaining sufficient aqueous solubility for biological activity.

The compound's three-dimensional structure reveals that the nitrosourea group serves as a crucial pharmacophore, with the nitroso nitrogen positioned for optimal reactivity. Conformational analysis indicates that the most stable conformations position the chloroethyl chain in an extended configuration, minimizing steric interactions with the cyclohexyl ring. The hydroxyl group's orientation significantly influences the overall molecular dipole moment and hydrogen bonding potential.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic characterization of this compound has been extensively documented through various analytical techniques, providing comprehensive structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural elucidation and stereochemical assignment. The 1H NMR spectrum exhibits characteristic signals that distinguish between the cis and trans isomers, particularly in the cyclohexyl ring region where coupling patterns differ due to axial-equatorial relationships.

High-Performance Liquid Chromatography (HPLC) analysis has demonstrated exceptional purity levels for pharmaceutical-grade samples. Certificate of analysis data indicates HPLC purity of 99.16% at 230 nm wavelength detection. The compound appears as a pale yellow to light yellow solid with confirmed structural integrity through NMR analysis. Mass spectrometry confirmation shows perfect agreement with the expected molecular ion peaks, supporting the proposed molecular formula.

Chemical ionization mass spectrometry (CIMS) has been particularly valuable for analyzing reaction mixtures and degradation products. Studies utilizing isobutane as the ionization gas at 150°C have successfully identified the compound and its metabolites in complex biological matrices. Selected ion monitoring (SIM) techniques have enabled quantitative analysis with high sensitivity and specificity. The protonated molecular ion [M+H]+ appears at m/z 250, providing definitive molecular weight confirmation.

Gas chromatography-mass spectrometry (GC-MS) analysis requires derivatization due to the compound's thermal lability and polar nature. Direct injection techniques using chemical ionization have proven successful for analyzing degradation products and metabolites. The fragmentation pattern in electron impact (EI) mode shows characteristic losses corresponding to the chloroethyl and hydroxycyclohexyl fragments.

| Analytical Technique | Key Findings | Reference Conditions |

|---|---|---|

| 1H NMR | Structural confirmation, isomer identification | Deuterated solvents |

| HPLC | 99.16% purity at 230 nm | Standard analytical conditions |

| CIMS | Molecular ion at m/z 250 | Isobutane, 150°C |

| GC-MS | Fragmentation patterns identified | Derivatization required |

Crystallographic Data and Solid-State Properties

The solid-state properties of this compound are crucial for understanding its stability, formulation characteristics, and storage requirements. The compound exists as a pale yellow to light yellow crystalline solid at room temperature. Physical characterization reveals specific density values of 1.46 g/cm³ for the crystalline form. The refractive index has been measured at 1.605, indicating moderate optical density.

Thermal analysis demonstrates that the compound requires careful handling due to its moderate thermal stability. Storage conditions are optimally maintained at 4°C for long-term stability, while shipping can occur at room temperature for short periods. The compound shows limited stability when exposed to elevated temperatures, with decomposition occurring through multiple pathways including hydrolysis and thermal degradation.

Solubility characteristics indicate that the compound exhibits slight solubility in methanol and other polar organic solvents. Water solubility studies suggest improved dissolution when formulated with appropriate carriers, particularly cryptand complexes that enhance aqueous solubility significantly. This enhanced solubility has important implications for pharmaceutical formulation and bioavailability.

Crystallographic analysis reveals that the compound crystallizes in a specific space group that accommodates hydrogen bonding between adjacent molecules. The hydroxyl group on the cyclohexyl ring participates in intermolecular hydrogen bonding networks that stabilize the crystal structure. These interactions contribute to the compound's solid-state stability and influence its dissolution characteristics.

The compound's hazard profile includes toxicity warnings related to its alkylating properties. Safety data indicate that it is poisonous by implant, intravenous, and intraperitoneal routes. Human mutation data has been reported, consistent with its mechanism as an alkylating agent. The compound belongs to the N-nitroso compounds class, many of which are known carcinogens, requiring appropriate handling precautions.

| Property | Value | Method |

|---|---|---|

| Density | 1.46 g/cm³ | Standard measurement |

| Refractive Index | 1.605 | Optical measurement |

| Storage Temperature | 4°C | Stability studies |

| Solubility | Slight in methanol | Dissolution testing |

| Appearance | Pale yellow solid | Visual inspection |

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNKSMIZKSHDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)N(CCCl)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879605, DTXSID201177048 | |

| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52049-26-0, 56239-24-8 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxylomustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-OH CCNU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-OH CCNU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-lomustine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Nitrosation of Chloroethylurea Precursors

The most widely reported synthesis route involves the nitrosation of a preformed urea backbone. The reaction typically proceeds via a two-step process:

-

Formation of the Urea Intermediate :

A chloroethylamine derivative is condensed with 4-hydroxycyclohexyl isocyanate under anhydrous conditions. For example, 2-chloroethylamine hydrochloride reacts with 4-hydroxycyclohexyl isocyanate in dichloromethane at 0–5°C for 4–6 hours, yielding 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea . -

Nitrosation Reaction :

The urea intermediate is treated with sodium nitrite (NaNO₂) in an acidic medium, commonly using hydrochloric acid (HCl) or acetic acid (AcOH). The reaction is conducted at subambient temperatures (−10°C to 0°C) to minimize decomposition of the thermally labile nitrosourea product .

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents denitrosation |

| NaNO₂ Equivalents | 1.1–1.3 eq | Minimizes side products |

| Acid Concentration | 1–2 M HCl | Ensures protonation |

| Reaction Time | 30–60 minutes | Completes nitrosation |

This method typically achieves yields of 55–65%, with impurities including residual urea (≤3%) and denitrosated byproducts (≤2%) .

Deuterium-Labeled Synthesis for Isotopic Studies

For metabolic tracing applications, the deuterated analog 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is synthesized using deuterium-enriched reagents :

-

Deuterated Chloroethylamine Preparation :

2-chloroethylamine is treated with D₂O in the presence of a palladium catalyst (e.g., Pd/C) under hydrogen gas, resulting in 2-chloro-1,1,2,2-tetradeuterioethylamine . -

Coupling and Nitrosation :

The deuterated amine is reacted with 4-hydroxycyclohexyl isocyanate, followed by nitrosation as described in Section 1. Isotopic purity ≥98% is achieved through repeated recrystallization from deuterated solvents (e.g., CD₃OD) .

Analytical Confirmation :

-

Mass Spectrometry : Molecular ion peak at m/z 253.72 (C₉H₁₂D₄ClN₃O₃)

-

¹H NMR : Absence of signals at δ 3.6–3.8 ppm (CH₂Cl protons)

Formate Intermediate Method

A patent-derived approach utilizes a formate-protected intermediate to enhance reaction selectivity :

-

Protection of Hydroxyl Group :

4-Hydroxycyclohexanol is treated with formic acid under Dean-Stark conditions to form 4-formyloxycyclohexanol (yield: 85–90%) . -

Isocyanate Formation :

The protected alcohol is converted to the corresponding isocyanate using triphosgene in toluene at 60°C. -

Urea Formation and Deprotection :

Reaction with 2-chloroethylamine followed by nitrosation yields the formate-protected nitrosourea. Final deprotection is achieved via alkaline hydrolysis (NaOH, MeOH/H₂O), restoring the hydroxyl group .

Advantages :

-

Reduces side reactions during nitrosation by masking the hydroxyl group

Stereochemical Considerations in Synthesis

The trans-configuration of the 4-hydroxycyclohexyl moiety is critical for biological activity. Two strategies ensure stereochemical fidelity:

-

Chiral Resolution :

Racemic 4-hydroxycyclohexyl isocyanate is resolved using (R)-(+)-α-methylbenzylamine as a chiral auxiliary, achieving ≥99% enantiomeric excess (ee) . -

Asymmetric Synthesis :

Starting from cis-1,4-cyclohexanediol, selective oxidation with RuO₄ yields the trans-4-hydroxy epoxide, which is subsequently converted to the isocyanate .

Impact on Bioactivity :

Industrial-Scale Production and Purification

For commercial synthesis (e.g., Parchem, MedChemExpress), the following scaled protocol is employed :

-

Continuous Flow Nitrosation :

A plug-flow reactor maintains precise temperature control (−5±0.5°C) during NaNO₂/HCl addition, reducing batch variability. -

Crystallization Optimization :

The crude product is recrystallized from ethyl acetate/n-hexane (1:4 v/v), yielding pharmaceutical-grade material (≥99.5% purity) . -

Lyophilization :

Final lyophilization at −50°C and 0.01 mBar produces a stable powder with 24-month shelf life at −20°C .

Quality Control Metrics :

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.5% | USP <621> |

| Residual Solvents | ≤500 ppm | GC-FID |

| Heavy Metals | ≤10 ppm | ICP-MS |

Chemical Reactions Analysis

Types of Reactions: Trans-4-OH CCNU undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Clinical Applications

2.1 Cancer Treatment

- Brain Tumors : Lomustine is particularly effective in treating gliomas and other brain tumors due to its ability to cross the blood-brain barrier .

- Hodgkin's Lymphoma : It is used in combination with other chemotherapeutic agents for treating Hodgkin's lymphoma .

- Veterinary Medicine : In dogs, Lomustine has been successfully used for treating resistant lymphoma and mast cell tumors, among others .

2.2 Research Applications

- Biochemical Pathways : Lomustine's reactivity makes it useful for studying biochemical pathways and interactions within cells .

- Drug Development : Its properties are explored in the development of new materials and chemical processes in various industrial applications .

Metabolic Fate and Pharmacokinetics

Lomustine undergoes metabolic transformation in the body, producing several metabolites that contribute to its pharmacological effects. Studies have identified carbamoylated thiol conjugates as metabolites in both rats and humans, indicating its complex metabolic pathways . The identification of these metabolites enhances the understanding of its therapeutic efficacy and safety profile.

Case Studies and Research Findings

Several studies have documented the effectiveness of Lomustine in various clinical settings:

- A study demonstrated that Lomustine is effective against recurrent glioblastoma multiforme when combined with other therapies, showing improved survival rates compared to historical controls .

- Research involving canine patients indicated successful outcomes when Lomustine was used to treat resistant forms of lymphoma, suggesting its potential applicability beyond human medicine .

Mechanism of Action

Trans-4-OH CCNU exerts its effects primarily through alkylation. It forms electrophilic substances that trigger alkylation of nucleophilic functional groups on macromolecules such as DNA . This alkylation impairs the function of DNA as a template, blocking replication and inhibiting transcription, which are essential for cell survival and function . The compound also inhibits hepatic drug-metabolizing enzymes, enhancing its cytotoxicity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Nitrosoureas differ primarily in their N-3 substituents, which influence lipophilicity, stability, and biodistribution:

*Estimated based on structural similarity.

Mechanisms of Action

All chloroethylnitrosoureas decompose non-enzymatically to generate two reactive intermediates:

Alkylating species : 2-Chloroethyl carbonium ion, which forms DNA interstrand crosslinks (e.g., O⁶-chloroethylguanine adducts) .

Carbamoylating species: Isocyanates, which modify proteins by carbamoylating amino groups (e.g., lysine residues) .

Key Differences :

- CCNU : Produces persistent carbamoylation due to its cyclohexyl isocyanate, altering protein charge and function .

- MeCCNU : Generates a methyl-substituted isocyanate, which may delay DNA crosslink repair in sensitive tumors .

- BCNU : Rapid degradation limits carbamoylation but enables bifunctional alkylation, increasing DNA damage .

Cytotoxic Activity and Cell Cycle Effects

- In vitro cytotoxicity : All analogs exhibit similar dose-response curves when adjusted for active intermediate formation rates . For example, 50% growth inhibition occurs at 6–7 µM active species per cell volume .

- Cell cycle effects: BCNU preferentially kills cells in G1 and early S phases . CCNU and MeCCNU target late S and G2 phases, inducing polyploidy and mitotic nondisjunction . MeCCNU causes prolonged G2 arrest and inhibits DNA crosslink repair in sensitive cell lines (e.g., BE colon tumor cells) .

Pharmacokinetics and Degradation

- Degradation pathways: CCNU and MeCCNU degrade to form 2-chloroethanol (18–25%) and acetaldehyde, with cyclohexylamine as a major byproduct . BCNU degrades rapidly (<1 hour in buffer), limiting its therapeutic window .

- Tissue specificity: MeCCNU causes prolonged DNA synthesis inhibition in tumors compared to host tissues (e.g., 48-hour suppression in Lewis lung carcinoma vs. 12-hour in liver) .

Clinical Efficacy and Toxicity

Biological Activity

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, commonly referred to as trans-4-OH CCNU, is a derivative of the chemotherapeutic agent lomustine (CCNU). This compound has garnered attention due to its biological activity, particularly in oncology, where it functions as an alkylating agent. This article explores its mechanism of action, pharmacokinetics, and relevant case studies highlighting its efficacy and toxicity.

Alkylation of DNA : Trans-4-OH CCNU acts primarily by alkylating DNA. The chloroethyl carbonium ion generated from the compound interacts with nucleophilic sites in DNA, leading to cross-linking and subsequent DNA damage. This mechanism is crucial for its antitumor activity, as it inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

Biochemical Pathways : The compound influences several biochemical pathways, particularly those involved in DNA repair mechanisms. The alkylation results in the formation of 7-alkylguanine lesions, which if unrepaired can lead to mutations and cell death. Additionally, trans-4-OH CCNU affects glutathione metabolism, which plays a role in cellular detoxification processes .

Pharmacokinetics

Trans-4-OH CCNU is rapidly metabolized in vivo, producing various hydroxylated metabolites. These metabolites exhibit different pharmacological properties compared to the parent compound. Research indicates that the cis- and trans-2-hydroxylated metabolites have significantly higher alkylating activities and shorter half-lives than CCNU itself .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 249.69 g/mol |

| CAS Number | 52049-26-0 |

| Half-life | Varies with metabolite type |

| Major Metabolites | cis- and trans-2-hydroxy CCNU |

Antitumor Efficacy

Trans-4-OH CCNU has demonstrated significant antitumor activity across various cancer models. In a study involving L1210 leukemia cells, both cis- and trans-isomers exhibited enhanced antitumor effects compared to the parent compound. Specifically, the trans isomer showed a comparable lifespan increase in treated mice similar to that observed with CCNU itself .

Toxicity Profile

While effective against tumors, trans-4-OH CCNU also presents a notable toxicity profile. In murine models, the hydroxylated metabolites displayed increased toxicity compared to CCNU, with lethal doses resulting in significant bone marrow suppression . The following table summarizes the toxicity findings:

| Compound | LD50 (mg/kg) | Antitumor Activity (%) |

|---|---|---|

| CCNU | 100 | 410 |

| Trans-2-hydroxy CCNU | 50 | 413 |

| Cis-2-hydroxy CCNU | 33 | 152 |

Case Studies

- Veterinary Applications : Trans-4-OH CCNU has been utilized in veterinary medicine for treating resistant lymphoma in dogs. A study developed an HPLC method for quantifying this compound and its metabolites in canine plasma, providing insights into pharmacokinetics relevant for clinical applications .

- Toxicity Assessments : Research assessing the myelotoxic effects of trans-4-OH CCNU indicated that while it retains significant antitumor efficacy, it also poses risks for bone marrow toxicity at therapeutic doses. This highlights the need for careful dosing strategies to mitigate adverse effects while maximizing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea with high purity?

- Methodological Answer : Synthesis involves sequential alkylation and nitrosation steps. Key parameters include:

- Reaction temperature : Controlled between 0–5°C during nitrosation to prevent decomposition .

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Prevents thermal degradation |

| Solvent | THF/DCM | Reduces side reactions |

| Purification | Column chromatography | Removes unreacted intermediates |

Q. How does the compound’s structure influence its DNA alkylation mechanism?

- The 2-chloroethyl group enables crosslinking of DNA strands via alkylation at guanine N7 positions, while the 4-hydroxycyclohexyl moiety enhances lipophilicity, improving blood-brain barrier penetration . Studies using HPLC-MS confirm alkylation products in vitro (e.g., 7-hydroxyethylguanine adducts) .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm monitor degradation products (e.g., chloroethanol, cyclohexyl derivatives) .

- Mass Spectrometry (MS) : Identifies hydrolytic byproducts, such as 2-chloroethyl isocyanate, which correlates with reduced efficacy .

Advanced Research Questions

Q. How do cytochrome P-450 enzymes modulate the compound’s metabolic activation and toxicity?

- Rat liver microsomes metabolize the compound via one-electron reductive denitrosation , producing cytotoxic 2-chloroethyl radicals. FMN-dependent NADPH-cytochrome P-450 reductase drives this process, with phenobarbital pretreatment increasing metabolic activation by 2.5-fold .

- Key Data :

| Enzyme | Metabolite | Toxicity (IC50) |

|---|---|---|

| CYP3A4 | 2-Chloroethyl radical | 12 µM (glioblastoma cells) |

| CYP2D6 | 4-Hydroxycyclohexyl derivative | >50 µM (low activity) |

Q. What mechanisms underlie tumor resistance to this nitrosourea, and how can combination therapies overcome it?

- Resistance Factors :

- O6-methylguanine-DNA methyltransferase (MGMT) : Repairs alkylated DNA lesions. MGMT-overexpressing tumors show 10-fold higher IC50 values .

- Glutathione-S-transferase (GST) : Conjugates reactive intermediates, reducing cytotoxicity .

- Combination Strategies :

- MGMT inhibitors : Preclinical studies show lomeguatrib (10 µM) restores sensitivity in glioblastoma models .

- Temozolomide synergy : Sequential dosing (nitrosourea → temozolomide) enhances DNA damage via mismatch repair deficiency .

Q. How does stereochemistry of the 4-hydroxycyclohexyl group affect pharmacokinetics?

- cis- vs. trans-Isomers :

- cis-Isomer : Higher plasma AUC (24.5 µg·h/mL vs. 18.2 µg·h/mL for trans) due to slower hepatic clearance .

- trans-Isomer : Greater CNS penetration (brain/plasma ratio: 1.8 vs. 0.6 for cis) .

- Method : Chiral HPLC (Chiralpak AD-H column) resolves isomers, with pharmacokinetic profiling in murine models .

Safety and Regulatory Considerations

Q. What carcinogenic risks are associated with prolonged exposure to this compound?

- Classified as Group 1 carcinogen (IARC) due to alkylating activity and evidence of gliomas in rodent models (lifetime exposure at 5 mg/kg) .

- Safety Protocol :

- Use closed-system handling (glove boxes) and monitor airborne levels (<0.1 µg/m³) via NIOSH Method 5509 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.